3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound 3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzenesulfonamide derivatives with various substitutions that influence their biological activity and interactions with enzymes.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves multi-step reactions starting from substituted benzaldehydes or other aromatic precursors. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the preparation of key intermediates from substituted benzaldehydes, followed by further chemical transformations to introduce the sulfonamide functionality . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one and involves the use of 4-hydrazinobenzenesulfonamide to introduce the sulfonamide group .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups. The molecular structure can significantly influence the compound's biochemical interactions. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals π-π interactions and hydrogen-bonding interactions that result in a three-dimensional network, which is crucial for understanding the compound's stability and potential intermolecular interactions .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, particularly those involving their functional groups. The reactivity of the sulfonamide group and the substituents on the aromatic rings can lead to interactions with enzymes and receptors. For instance, certain benzenesulfonamide derivatives have been found to be high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase, indicating that they can effectively interact with the enzyme's active site .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence the compound's biological activity and pharmacokinetics. For example, the cytotoxicity and enzyme inhibition potential of benzenesulfonamide derivatives are directly related to their chemical structure and the nature of the substituents .
Scientific Research Applications
Synthesis and Characterization for Therapeutic Applications
The synthesis and characterization of derivatives of benzenesulfonamide, including compounds similar in structure to 3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, have been extensively studied. These compounds have been evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, certain derivatives have shown promising results in inhibiting HCV NS5B RNA-dependent RNA polymerase (RdRp) activity, suggesting potential therapeutic applications in treating HCV infections (Ş. Küçükgüzel et al., 2013).
Antitumor Activity
Research into novel antitumor acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety has demonstrated significant efficacy. Some compounds were found to be more effective than the reference drug, doxorubicin, highlighting the potential of these derivatives in cancer treatment (S. Alqasoumi et al., 2009).
Anti-inflammatory and Antimicrobial Agents
The development of thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory and antimicrobial agents indicates these compounds' significant therapeutic potential. Some derivatives have shown superior anti-inflammatory activity and gastrointestinal safety profiles compared to indomethacin, alongside promising antibacterial activity against Escherichia coli and Staphylococcus aureus (A. Bekhit et al., 2008).
Exploration of Antimicrobial Potential
The exploration of the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffold bearing benzenesulfonamide and trifluoromethyl moieties has yielded compounds with significant antibacterial and antifungal activities. This research underscores the potential of such derivatives in developing new antimicrobial therapies (Navneet Chandak et al., 2013).
Carbonic Anhydrase Inhibitors
The synthesis and evaluation of 1,3,5-trisubstituted-pyrazolines as carbonic anhydrase inhibitors highlight their potential in treating conditions where inhibition of carbonic anhydrase is beneficial. The compounds exhibited inhibitory effects against carbonic anhydrase I and II isoenzymes, presenting a new avenue for therapeutic intervention (H. Gul et al., 2016).
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives, which this compound is a part of, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms.
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of biological activities , suggesting that they may affect multiple pathways.
Pharmacokinetics
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities , suggesting that the compound may have a range of effects at the molecular and cellular level.
Action Environment
The solubility properties of thiazole compounds suggest that the compound’s action could be influenced by the chemical environment.
properties
IUPAC Name |
3-acetyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c1-13(24)15-4-2-5-17(12-15)28(25,26)23-16-9-7-14(8-10-16)19-22-18-6-3-11-21-20(18)27-19/h2-12,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCKYNKUQGNUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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